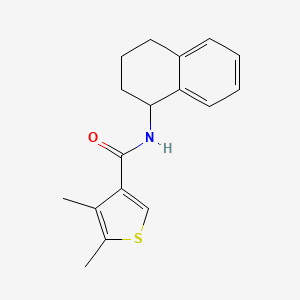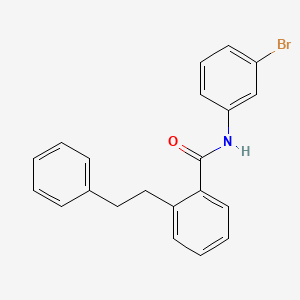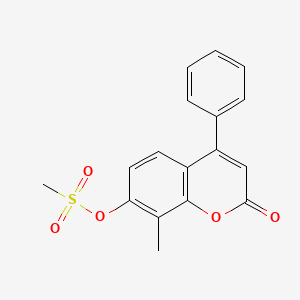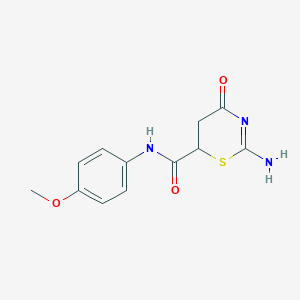![molecular formula C22H30ClN3O2 B5209644 5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone, commonly known as CPP-109, is a molecule that belongs to the class of compounds called piperidinones. It is a derivative of the naturally occurring compound, γ-butyrolactone, and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
CPP-109 works by inhibiting the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which in turn, reduces neuronal excitability and has a calming effect.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which has a calming and anti-anxiety effect. It has also been shown to enhance the activity of the dopamine system, which plays a crucial role in reward and motivation. In addition, CPP-109 has been shown to have anti-convulsant and anti-nociceptive effects.
Advantages and Limitations for Lab Experiments
One of the advantages of CPP-109 is that it is a highly specific inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one of the limitations of CPP-109 is that it has poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of potential future directions for research on CPP-109. One area of interest is its potential therapeutic applications in addiction. CPP-109 has been shown to reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a treatment for substance use disorders in humans. Another area of interest is its potential as a treatment for depression and anxiety. CPP-109 has been shown to have anti-anxiety effects in animal models, and there is interest in exploring its potential as a treatment for these disorders in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA-transaminase based on the structure of CPP-109.
Synthesis Methods
CPP-109 is synthesized through a multi-step process starting from γ-butyrolactone. The first step involves the conversion of γ-butyrolactone to 4-hydroxybutyric acid, which is then converted to 4-chlorobutyric acid. The final step involves the coupling of 4-chlorobutyric acid with piperazine in the presence of a carbonyl diimidazole catalyst to yield CPP-109.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as addiction, depression, and anxiety. It is a potent inhibitor of the enzyme, GABA-transaminase, which plays a crucial role in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which has been shown to have a calming and anti-anxiety effect.
properties
IUPAC Name |
5-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-5-3-4-17(14-19)15-24-10-12-25(13-11-24)22(28)18-8-9-21(27)26(16-18)20-6-1-2-7-20/h3-5,14,18,20H,1-2,6-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPWGIZQSNILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)

![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)


![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)



![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)